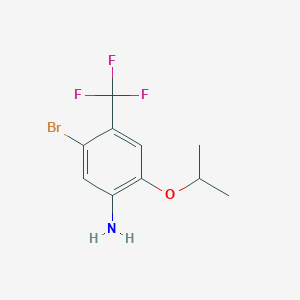

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

Description

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is a halogenated aromatic amine with the molecular formula C₁₀H₁₁BrF₃NO and a molecular weight of 298.11 g/mol . Its CAS registry number is 2270906-02-8, and it features a benzene ring substituted with bromine (Br) at position 5, an isopropoxy group (-OCH(CH₃)₂) at position 2, and a trifluoromethyl group (-CF₃) at position 2.

Properties

Molecular Formula |

C10H11BrF3NO |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3 |

InChI Key |

PWWNFBQPFMCJLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Approach

According to commercial synthesis descriptions and chemical supplier data, the compound is prepared via multi-step organic reactions involving halogenation, etherification, and fluorination steps:

Halogenation : Starting from a suitable phenol or aniline derivative, bromination is performed at the 5-position of the aromatic ring using brominating agents under controlled conditions to avoid over-bromination.

Etherification : The 2-position hydroxyl group (if starting from a phenol) is converted to the isopropoxy group by reaction with isopropyl alcohol or isopropyl halides in the presence of base catalysts.

Trifluoromethylation : The 4-position trifluoromethyl group can be introduced via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. This step is often done early in the synthesis to facilitate regioselective substitution.

Amination : The amino group is introduced either by reduction of a nitro precursor or by direct amination of a halogenated intermediate.

The choice of solvents, temperature, and catalysts (e.g., Lewis acids) is crucial to optimize yield and purity.

One-Pot Synthesis Techniques

While no direct one-pot synthesis for 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is reported, analogous compounds with similar substitution patterns have been synthesized via one-pot methods involving acylation and reduction steps catalyzed by Lewis acids. For example, a one-pot synthesis for 5-bromo-2-chloro-4'-ethoxy diphenylmethane uses:

- Conversion of 2-chloro-5-bromobenzoic acid to the corresponding benzoyl chloride using thionyl chloride.

- Friedel-Crafts acylation with phenetole (an ethoxybenzene) catalyzed by Lewis acid.

- Subsequent borohydride reduction to obtain the target diphenylmethane derivative.

This approach minimizes intermediate purification, reduces catalyst consumption, and lowers production costs. Similar strategies could be adapted for the isopropoxy and trifluoromethyl-substituted analogues by selecting appropriate starting materials and reaction conditions.

Summary of Key Reaction Conditions and Reagents

| Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine (Br2), N-bromosuccinimide (NBS), Lewis acids | Controlled temperature to avoid polybromination |

| Etherification | Isopropyl alcohol or isopropyl halide, base (e.g., K2CO3) | Solvent: acetone, DMF; temperature ~50-80°C |

| Trifluoromethylation | Trifluoromethyl iodide, Ruppert-Prakash reagent (TMSCF3), or trifluoromethylated starting materials | Often requires catalysts such as copper or silver |

| Amination | Reduction of nitro group (e.g., Fe/HCl, SnCl2), or palladium-catalyzed amination | Use of protecting groups if necessary |

Research Data and Yields

Direct yield data for 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine are scarce in public literature. However, analogous synthetic sequences report:

Optimization of reaction parameters such as solvent, temperature, and catalyst loading is essential to maximize overall yield.

Challenges and Considerations

- Regioselectivity : The presence of multiple substituents requires careful control of reaction conditions to ensure substitution at desired positions.

- Purification : Multi-step synthesis often necessitates intermediate purification to remove side products and unreacted materials.

- Safety and Scalability : Use of reagents like bromine, thionyl chloride, and trifluoromethylation agents requires strict safety protocols, especially for scale-up.

- Environmental Impact : One-pot methods and catalyst recycling strategies are preferred to reduce waste and cost.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., trifluoromethyl and isopropoxy) that activate the aromatic ring toward nucleophilic attack.

Key Reactions:

-

Ammonia/Amine Substitution :

Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields 5-amino derivatives.

Example:

-

Alkoxy/Hydroxyl Substitution :

Alkali metal hydroxides (e.g., NaOH) in ethanol/water mixtures facilitate substitution with hydroxyl or alkoxy nucleophiles .

| Reagent | Conditions | Product |

|---|---|---|

| NH₃ (aq) | 100°C, DMF, 12h | 5-Amino-2-isopropoxy-4-trifluoromethylphenylamine |

| KOtBu | THF, reflux, 6h | 5-Isopropoxy-2-isopropoxy-4-trifluoromethylphenylamine |

Reduction Reactions

The trifluoromethyl group stabilizes adjacent electron-deficient positions, enabling selective reductions:

-

Catalytic Hydrogenation :

Palladium on carbon (Pd/C) under (1–3 atm) reduces the aromatic ring to a cyclohexane derivative, retaining functional groups.

Example:

Oxidation Reactions

The isopropoxy group is susceptible to oxidative cleavage:

-

Strong Oxidizers :

Treatment with KMnO₄ or CrO₃ in acidic conditions converts the isopropoxy group to a ketone or carboxylic acid.

Example:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Example (Suzuki):

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (due to isopropoxy) allows electrophilic attacks at the 3-position:

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group, which can be further reduced to an amine.

Stability Under Reactive Conditions

The compound demonstrates sensitivity to:

-

Strong acids/bases : Hydrolysis of the isopropoxy group occurs above pH 10 or below pH 2.

-

UV light : Gradual decomposition via radical pathways.

Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Research indicates that derivatives of 5-bromo compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain brominated phenylamines can inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound's structure allows it to interact with vascular endothelial growth factor (VEGF) pathways, making it a candidate for cancer treatment .

2.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a selective antagonist for serotonin receptors, which are implicated in cognitive functions and mood regulation .

Pharmacological Properties

3.1 Mechanism of Action

The pharmacological activity of 5-bromo-2-isopropoxy-4-trifluoromethylphenylamine is primarily attributed to its ability to modulate neurotransmitter systems, particularly through serotonin receptor antagonism. This modulation can lead to improvements in cognitive performance and reductions in anxiety-related behaviors .

3.2 Inhibition of Kinases

Studies have shown that this compound can act as an inhibitor of specific kinases involved in cancer progression and inflammatory responses. By targeting these kinases, the compound may help in managing conditions such as rheumatoid arthritis and other inflammatory diseases .

Data Tables

| Application Area | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of angiogenesis | Modulation of VEGF pathways |

| Neuroprotection | Cognitive enhancement | Serotonin receptor antagonism |

| Inflammatory Diseases | Reduction in inflammation | Kinase inhibition |

| Cardiovascular Disorders | Improved vascular health | Regulation of endothelial function |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 5-bromo derivatives significantly reduced tumor size in murine models by inhibiting angiogenesis through VEGF pathway interference. The results indicated a promising therapeutic potential for this class of compounds in oncology .

Case Study 2: Neuroprotective Properties

In an experimental setup involving aged rats, administration of the compound improved performance on cognitive tests compared to control groups. The findings suggest that the compound may enhance cholinergic activity, providing a basis for further development as a treatment for cognitive decline associated with aging .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

A structurally related compound, 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine (CAS: 2092001-08-4), shares the same molecular formula (C₁₀H₁₁BrF₃NO) and weight (298.11 g/mol) as the target compound . However, critical differences include:

- Substituent Positions : The trifluoromethyl group is at position 3 (vs. position 4 in the benzene derivative), and the alkoxy group is 2-methylpropoxy (tert-butoxy) instead of isopropoxy.

- Reactivity : Pyridine’s inherent basicity (pKa ~5.2) contrasts with the neutral benzene ring, affecting solubility and interaction with biological targets.

Table 1: Key Physical and Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring Type | Key Substituents |

|---|---|---|---|---|---|

| 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine | C₁₀H₁₁BrF₃NO | 298.11 | 2270906-02-8 | Benzene | Br (C5), -OCH(CH₃)₂ (C2), -CF₃ (C4), -NH₂ (C1) |

| 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | C₁₀H₁₁BrF₃NO | 298.11 | 2092001-08-4 | Pyridine | Br (C5), -OCH₂C(CH₃)₂ (C2), -CF₃ (C3) |

Substituent-Driven Comparisons with Other 5-Bromo Derivatives

lists multiple 5-bromo-substituted compounds, highlighting how variations in functional groups influence properties:

5-Bromo-4-fluoro-2-methylaniline

- Structure : Benzene ring with Br (C5), -F (C4), -CH₃ (C2), and -NH₂ (C1).

- Key Differences : Replaces -CF₃ and isopropoxy with -F and -CH₃. Fluorine’s smaller size and lower lipophilicity compared to -CF₃ reduce steric hindrance but diminish electron-withdrawing effects .

5-Bromo-4-methylpyridin-2-amine

- Structure : Pyridine ring with Br (C5), -CH₃ (C4), and -NH₂ (C2).

Functional Group Impact on Physicochemical Properties

- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to -NO₂ or -OCH₃ (common in compounds) .

- Alkoxy Groups : Isopropoxy’s branched structure increases steric hindrance versus linear alkoxy chains, affecting binding to biological targets.

- C3).

Biological Activity

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine contains a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to a phenylamine structure. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions. The molecular formula for this compound is C12H13BrF3N.

Biological Activity

The biological activity of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

- Antidepressant Activity : Research indicates that compounds similar to 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine can modulate neurotransmitter systems, potentially alleviating symptoms of depression .

- CNS Activity : The alteration of locomotor activity in animal models suggests a central nervous system (CNS)-mediated response, indicating potential applications in treating CNS disorders such as Parkinson's and Alzheimer's diseases .

- Cardiovascular Effects : There are indications that this compound could influence cardiovascular functions, possibly through modulation of the urotensin II receptor, which is linked to various cardiovascular diseases .

The mechanism of action for 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example:

- Receptor Binding : Interaction studies have shown that this compound can bind to urotensin II receptors, which play a role in regulating blood pressure and cardiovascular function .

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism, impacting mood and behavior .

Synthesis Methods

Several methods can be employed to synthesize 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

- Reduction Reactions : Nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Lacks isopropoxy group |

| 5-Bromo-3-isopropoxy-2-methoxymethylpyridine | Pyridine ring with methoxymethyl substitution | Different heterocyclic structure |

| 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene | Similar aromatic structure | Different substitution pattern |

The presence of both bromine and trifluoromethyl groups alongside the isopropoxy moiety distinguishes 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine from these similar compounds.

Case Studies

- CNS Disorders : In a study examining the effects of related compounds on locomotor activity in rodents, it was found that administration led to significant alterations in movement patterns, suggesting potential therapeutic applications for CNS disorders .

- Cardiovascular Research : Another investigation focused on the modulation of urotensin II receptor activity by similar compounds indicated promising results for managing conditions like hypertension and heart failure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.